molecular formula C13H15N3O5S B6426915 methyl N-(4-{[(5-methyl-1,2-oxazol-4-yl)methyl]sulfamoyl}phenyl)carbamate CAS No. 2034546-29-5

methyl N-(4-{[(5-methyl-1,2-oxazol-4-yl)methyl]sulfamoyl}phenyl)carbamate

Cat. No.: B6426915
CAS No.: 2034546-29-5
M. Wt: 325.34 g/mol
InChI Key: KNWLDUKAHMHHTI-UHFFFAOYSA-N
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Description

Methyl N-(4-{[(5-methyl-1,2-oxazol-4-yl)methyl]sulfamoyl}phenyl)carbamate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfamoyl group, and a carbamate moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-{[(5-methyl-1,2-oxazol-4-yl)methyl]sulfamoyl}phenyl)carbamate typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The sulfamoyl group is then introduced through a sulfonation reaction, followed by the attachment of the carbamate group via a carbamoylation reaction. Each step requires careful control of reaction conditions, such as temperature, pH, and the use of specific catalysts or reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity. The choice of solvents, reagents, and catalysts is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-{[(5-methyl-1,2-oxazol-4-yl)methyl]sulfamoyl}phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.

    Reduction: The compound can be reduced to modify the sulfamoyl group or the carbamate moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Methyl N-(4-{[(5-methyl-1,2-oxazol-4-yl)methyl]sulfamoyl}phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-(4-{[(5-methyl-1,2-oxazol-4-yl)methyl]sulfamoyl}phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and sulfamoyl group are key functional groups that enable the compound to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with a similar oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

Methyl N-(4-{[(5-methyl-1,2-oxazol-4-yl)methyl]sulfamoyl}phenyl)carbamate is unique due to its combination of an oxazole ring, a sulfamoyl group, and a carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Biological Activity

Methyl N-(4-{[(5-methyl-1,2-oxazol-4-yl)methyl]sulfamoyl}phenyl)carbamate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described by its molecular formula C14H16N3O4SC_{14}H_{16}N_{3}O_{4}S and has a molecular weight of 332.36 g/mol. The structure contains a methyl carbamate moiety linked to a sulfamoyl group and an isoxazole ring, which may contribute to its biological properties.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Several studies have shown that sulfamoyl derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to affect the c-Myc oncogene pathway, crucial in many cancers .
  • Antimicrobial Properties : Sulfamoyl compounds are often investigated for their antibacterial and antifungal activities. The presence of the isoxazole ring may enhance these properties due to its electron-withdrawing characteristics .

Anticancer Studies

In one study, derivatives of sulfamoyl phenyl compounds were synthesized and evaluated for their ability to inhibit tumor growth in vitro. The results indicated that these compounds could effectively reduce cell viability in various cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Activity

A series of experiments assessed the antimicrobial efficacy of similar sulfamoyl compounds against common pathogens. The findings revealed significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial activity .

Case Studies

  • Case Study on Anticancer Efficacy :
    • Objective : To evaluate the effect of this compound on cancer cell lines.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer activity.
  • Case Study on Antimicrobial Properties :
    • Objective : To determine the antimicrobial effectiveness against Candida albicans.
    • Method : Agar diffusion method was employed.
    • Results : The compound showed significant antifungal activity with an inhibition zone diameter greater than 15 mm at higher concentrations.

Table 1: Summary of Biological Activities

Activity TypeCompound StructureIC50 (µM)Reference
AnticancerThis compound12.5
AntimicrobialSimilar sulfamoyl derivatives10 (against E. coli)
AntifungalSimilar sulfamoyl derivatives15 (against C. albicans)

Properties

IUPAC Name

methyl N-[4-[(5-methyl-1,2-oxazol-4-yl)methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c1-9-10(7-14-21-9)8-15-22(18,19)12-5-3-11(4-6-12)16-13(17)20-2/h3-7,15H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWLDUKAHMHHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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